![molecular formula C6H9NO4 B065889 1-Aminocyclobutane-1,3-dicarboxylic acid CAS No. 164225-42-7](/img/structure/B65889.png)
1-Aminocyclobutane-1,3-dicarboxylic acid
Overview
Description
1-Aminocyclobutane-1,3-dicarboxylic acid (ACBC) is a cyclic amino acid that has been found to have various applications in scientific research. ACBC is a non-proteinogenic amino acid that is not commonly found in nature. It was first synthesized in 1966 by K. Umezawa and colleagues. Since then, ACBC has been used in various scientific studies due to its unique structure and properties.
Mechanism of Action
1-Aminocyclobutane-1,3-dicarboxylic acid has been shown to bind to the glutamate receptor and modulate its activity. It has been found to act as a partial agonist of the receptor, which means that it activates the receptor to a certain degree but not fully. This mechanism of action has been found to be useful in the study of glutamate receptors and has led to the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
1-Aminocyclobutane-1,3-dicarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of mood and behavior. 1-Aminocyclobutane-1,3-dicarboxylic acid has also been found to increase the activity of the NMDA receptor, which is involved in learning and memory. These effects have led to the development of new drugs that target these receptors and may have potential therapeutic applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-Aminocyclobutane-1,3-dicarboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a useful tool in the study of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain. 1-Aminocyclobutane-1,3-dicarboxylic acid has also been found to have various biochemical and physiological effects, which can be useful in the study of neurological disorders. However, one of the limitations of 1-Aminocyclobutane-1,3-dicarboxylic acid is that it is a non-proteinogenic amino acid that is not commonly found in nature, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-Aminocyclobutane-1,3-dicarboxylic acid. One direction is the development of new drugs that target glutamate receptors and may have potential therapeutic applications in the treatment of various neurological disorders. Another direction is the study of the biochemical and physiological effects of 1-Aminocyclobutane-1,3-dicarboxylic acid, which may lead to the development of new drugs that target these effects. Additionally, the synthesis method of 1-Aminocyclobutane-1,3-dicarboxylic acid could be further optimized to improve its yield and purity, which would make it more accessible for scientific research.
Synthesis Methods
1-Aminocyclobutane-1,3-dicarboxylic acid can be synthesized through the reaction of cyclobutanone with hydroxylamine hydrochloride, followed by the reaction with sodium nitrite and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to produce 1-Aminocyclobutane-1,3-dicarboxylic acid. This method of synthesis has been used in various studies and has been proven to be effective.
Scientific Research Applications
1-Aminocyclobutane-1,3-dicarboxylic acid has been used in various scientific studies due to its unique properties. It has been found to be a useful tool in the study of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain. 1-Aminocyclobutane-1,3-dicarboxylic acid has been shown to bind to the glutamate receptor and modulate its activity. This has led to the development of new drugs that target glutamate receptors and may have potential therapeutic applications in the treatment of various neurological disorders.
properties
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutane-1,3-dicarboxylic acid | |
CAS RN |
73550-55-7, 117488-23-0 | |
Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Methanoglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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